molecular formula C15H22O3 B12122648 Benzaldehyde, 3-(heptyloxy)-4-methoxy- CAS No. 656810-19-4

Benzaldehyde, 3-(heptyloxy)-4-methoxy-

Cat. No.: B12122648
CAS No.: 656810-19-4
M. Wt: 250.33 g/mol
InChI Key: LTDVYUNYQIIDOF-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-(heptyloxy)-4-methoxy-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a heptyloxy group at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Toluene Derivatives: One common method for synthesizing benzaldehyde derivatives involves the oxidation of toluene derivatives.

    Hydrolysis of Benzal Chloride: Another method involves the hydrolysis of benzal chloride derivatives.

Industrial Production Methods: Industrial production of benzaldehyde derivatives often involves continuous processes such as vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperature and pressure conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of benzaldehyde, 3-(heptyloxy)-4-methoxy-, involves its interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways . Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.

    4-Methoxybenzaldehyde: Benzaldehyde with a methoxy group at the 4-position.

    3-Heptyloxybenzaldehyde: Benzaldehyde with a heptyloxy group at the 3-position.

Uniqueness: Benzaldehyde, 3-(heptyloxy)-4-methoxy-, is unique due to the presence of both heptyloxy and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to other benzaldehyde derivatives .

Properties

CAS No.

656810-19-4

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

3-heptoxy-4-methoxybenzaldehyde

InChI

InChI=1S/C15H22O3/c1-3-4-5-6-7-10-18-15-11-13(12-16)8-9-14(15)17-2/h8-9,11-12H,3-7,10H2,1-2H3

InChI Key

LTDVYUNYQIIDOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

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